molecular formula C6H4F4N2 B074364 1,3-Diaminotetrafluorobenzene CAS No. 1198-63-6

1,3-Diaminotetrafluorobenzene

Cat. No.: B074364
CAS No.: 1198-63-6
M. Wt: 180.1 g/mol
InChI Key: FXGQUGCFZKMIJW-UHFFFAOYSA-N
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Description

1,3-Diaminotetrafluorobenzene, also known as 2,4,5,6-tetrafluoro-1,3-benzenediamine, is a fluorinated aromatic amine with the molecular formula C6H4F4N2. This compound is characterized by the presence of four fluorine atoms and two amino groups attached to a benzene ring. It is a solid at room temperature and has various applications in chemical synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diaminotetrafluorobenzene can be synthesized through several methods. One common approach involves the fluorination of m-phenylenediamine using fluorinating agents such as sulfur tetrafluoride or elemental fluorine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, the production of tetrafluoro-m-phenylenediamine often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The separation and purification of the product from by-products, such as tetrafluoro-p-phenylenediamine, are achieved through techniques like distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diaminotetrafluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Hydrogenated derivatives of tetrafluoro-m-phenylenediamine.

    Substitution: Various substituted aromatic amines.

Scientific Research Applications

1,3-Diaminotetrafluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrafluoro-m-phenylenediamine involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The amino groups can form hydrogen bonds and interact with biological molecules, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 1,3-Diaminotetrafluorobenzene is unique due to the presence of four fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated phenylenediamines. The fluorine atoms increase its electron-withdrawing capability, enhancing its stability and reactivity in various chemical reactions .

Properties

IUPAC Name

2,4,5,6-tetrafluorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGQUGCFZKMIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043752
Record name Tetrafluoro-m-phenylenediamine
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Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198-63-6
Record name 2,4,5,6-Tetrafluoro-1,3-benzenediamine
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Record name Tetrafluoro-m-phenylenediamine
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Record name 1,3-Diaminotetrafluorobenzene
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Record name 1,3-Benzenediamine, 2,4,5,6-tetrafluoro-
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Record name Tetrafluoro-m-phenylenediamine
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Record name 2,4,5,6-tetrafluorobenzene-1,3-diamine
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Record name TETRAFLUORO-M-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the thermal properties of polymers synthesized with Tetrafluoro-m-phenylenediamine?

A1: Tetrafluoro-m-phenylenediamine has been used as a monomer in the synthesis of various polymers. Research indicates that polymers incorporating this compound exhibit notable thermal stability. For instance, polyamides synthesized from Tetrafluoro-m-phenylenediamine and aromatic dicarboxylic acid chlorides demonstrated high glass transition temperatures (Tg) ranging from 247-295 °C. [] Additionally, these polymers showed significant resistance to thermal degradation, with a 10% weight loss temperature observed between 380-410°C in air and 385-465°C in nitrogen. [] Similarly, a polyimide synthesized using Tetrafluoro-m-phenylenediamine and 1,4-bis(3,4-dicarboxytrifluorophenoxy)tetrafluorobenzene dianhydride displayed a Tg over 260°C and a 10% weight loss temperature of 501°C. [] These findings suggest its potential for applications requiring high thermal resistance.

Q2: How does the isomerism of dibenzoylbenzene affect the properties of polymers synthesized with Tetrafluoro-m-phenylenediamine?

A2: Research explored the impact of using both para (p-) and meta (m-) isomers of dibenzoylbenzene in polymer synthesis with Tetrafluoro-m-phenylenediamine. [] While the study doesn't directly compare the thermal properties of polymers derived from both isomers with Tetrafluoro-m-phenylenediamine, it highlights that isomerism significantly influences polymer characteristics. The study found that polymers synthesized from m-dibenzoylbenzene generally showed greater solubility compared to those from p-dibenzoylbenzene. [] This difference is attributed to the varying geometries of the isomers, impacting polymer chain packing and subsequently affecting properties like solubility. This insight suggests that selecting specific dibenzoylbenzene isomers allows for tailoring polymer properties for desired applications.

Q3: Are there any known toxicological concerns associated with Tetrafluoro-m-phenylenediamine?

A3: While the provided research primarily focuses on polymer synthesis and characterization, one study reveals potential toxicological concerns associated with Tetrafluoro-m-phenylenediamine. [] In this study, male mice exposed to Tetrafluoro-m-phenylenediamine exhibited tumor development, although the effect was deemed "somewhat less effective" compared to other tested aromatic amines. [] This finding underscores the importance of conducting thorough toxicological assessments of Tetrafluoro-m-phenylenediamine before its widespread use, particularly in applications where human or environmental exposure is anticipated.

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